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Compound of Interest

Compound Name: COX-2-IN-36

Cat. No.: B15610216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of COX-2-IN-36, a
potent and specific inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The information
presented herein is compiled from available scientific literature and is intended to serve as a
valuable resource for researchers and professionals engaged in drug discovery and
development.

Introduction to COX-2 and its Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the
conversion of arachidonic acid into prostaglandins. Two primary isoforms of this enzyme have
been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and
plays a role in maintaining normal physiological functions, such as protecting the gastric
mucosa and supporting platelet aggregation. In contrast, COX-2 is an inducible enzyme that is
upregulated at sites of inflammation and in various pathological conditions, including cancer.[1]
The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and
pain while minimizing the gastrointestinal side effects associated with non-selective
nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

COX-2-IN-36 has been identified as a highly potent and specific inhibitor of the COX-2 enzyme.
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Physicochemical and Biological Properties of COX-
2-IN-36

A summary of the key quantitative data for COX-2-IN-36 is presented in the table below.

Property Value Reference
Molecular Formula C17H14F3N302S

Molecular Weight 397.38 g/mol

ICs0 (COX-2) 0.4 uM MedchemExpress
CAS Number 189954-93-6 MedchemExpress

Synthesis Pathway of COX-2-IN-36

The synthesis of COX-2-IN-36 is detailed in the publication by Lushi Tan and colleagues in
Tetrahedron, Volume 58, Issue 37, published on September 9, 2002, pages 7403-7410. While
the full experimental text is not publicly available, this guide presents a plausible and
representative synthesis pathway based on the abstract of this key paper and established
synthetic methodologies for structurally related diarylfuranone COX-2 inhibitors.

The synthesis of COX-2-IN-36, a diarylfuranone derivative, likely proceeds through a multi-step
sequence involving the formation of a key a-hydroxy ketone intermediate, followed by the
construction of the furanone ring system. Two potential strategies are outlined below.

Strategy 1: Enantioselective Synthesis via Chiral Auxiliary

This approach focuses on establishing the stereocenter early in the synthesis using a chiral
auxiliary.

Strategy 2: Enantioselective Synthesis via Asymmetric Catalysis

This strategy employs a chiral catalyst to induce enantioselectivity in a key bond-forming
reaction.

Experimental Protocols (Representative)
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The following are representative experimental protocols for the key transformations involved in
the synthesis of COX-2-IN-36, based on general procedures for the synthesis of similar
diarylfuranone compounds.

Step 1: Synthesis of the a-hydroxy ketone intermediate

A plausible route to the a-hydroxy ketone intermediate involves the asymmetric dihydroxylation
of a corresponding styrene derivative, followed by selective oxidation of the secondary alcohol.

e Materials: Styrene precursor, AD-mix-[3, methanesulfonamide, potassium osmate(VI)
dihydrate, tert-butanol, water, Dess-Martin periodinane, dichloromethane.

e Procedure:

o To a stirred solution of the styrene precursor in a mixture of tert-butanol and water at room
temperature is added AD-mix- and a catalytic amount of potassium osmate(VI) dihydrate.

o The reaction mixture is stirred vigorously until the reaction is complete (monitored by TLC).

o The reaction is quenched with sodium sulfite, and the product is extracted with an organic
solvent.

o The organic layer is washed, dried, and concentrated to yield the diol.

o The diol is then dissolved in dichloromethane, and Dess-Martin periodinane is added
portion-wise at 0 °C.

o The reaction is stirred until the starting material is consumed.

o The reaction is quenched with a saturated solution of sodium bicarbonate and sodium
thiosulfate.

o The product is extracted, and the combined organic layers are washed, dried, and
concentrated. The crude product is purified by column chromatography to afford the a-
hydroxy ketone.

Step 2: Furanone Ring Formation
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The furanone ring can be constructed via a Wittig or Horner-Wadsworth-Emmons reaction of
the a-hydroxy ketone with a suitable phosphorus ylide or phosphonate ester, followed by
intramolecular cyclization.

o Materials: a-hydroxy ketone, triethyl phosphonoacetate, sodium hydride, anhydrous
tetrahydrofuran (THF).

e Procedure:

o To a suspension of sodium hydride in anhydrous THF at O °C is added triethyl
phosphonoacetate dropwise.

o The mixture is stirred until the evolution of hydrogen ceases.

o A solution of the a-hydroxy ketone in anhydrous THF is then added dropwise at O °C.

o The reaction mixture is allowed to warm to room temperature and stirred until completion.
o The reaction is quenched with a saturated aqueous solution of ammonium chloride.

o The product is extracted with an organic solvent, and the combined organic layers are
washed, dried, and concentrated.

o The crude product is purified by column chromatography to yield COX-2-IN-36.

Mandatory Visualizations
COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of
prostaglandins and the site of action for COX-2 inhibitors like COX-2-IN-36.
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Caption: COX-2 signaling pathway and the inhibitory action of COX-2-IN-36.
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Experimental Workflow for COX-2-IN-36 Synthesis

This diagram outlines the key stages in a representative synthetic workflow for producing COX-
2-IN-36.

Click to download full resolution via product page

Caption: A representative experimental workflow for the synthesis of COX-2-IN-36.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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